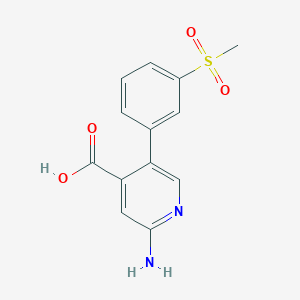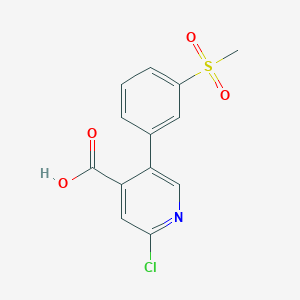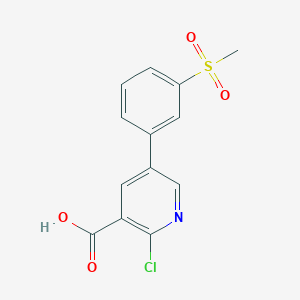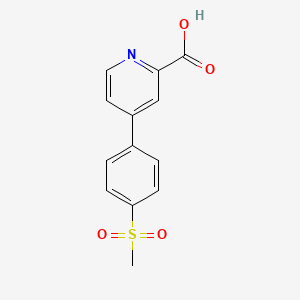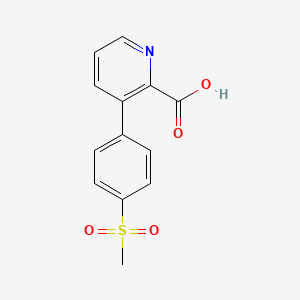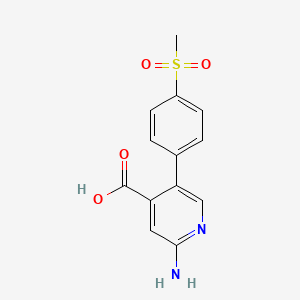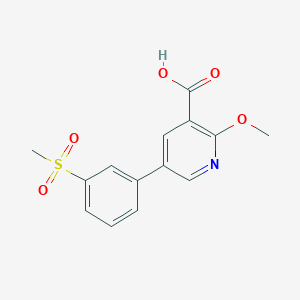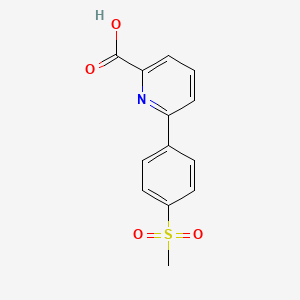
6-(4-Methylsulfonylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methylsulfonylphenyl)picolinic acid (MSPA) is an organic compound composed of a phenyl ring, a carboxylic acid group, and a sulfonyl group. It has been studied for its potential applications in various scientific fields, such as organic synthesis, medicinal chemistry, and biochemistry. MSPA has been found to possess a wide range of biochemical and physiological effects, and is widely used in laboratory experiments due to its advantageous properties.
Wirkmechanismus
6-(4-Methylsulfonylphenyl)picolinic acid, 95% is known to act as an inhibitor of enzymes, such as cytochrome P450 and the proteasome. It is thought to bind to these enzymes, thus preventing them from performing their normal functions. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
6-(4-Methylsulfonylphenyl)picolinic acid, 95% has been found to possess a wide range of biochemical and physiological effects. In particular, it has been found to act as an inhibitor of enzymes, such as cytochrome P450 and the proteasome, which can lead to a variety of physiological effects. Additionally, 6-(4-Methylsulfonylphenyl)picolinic acid, 95% has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties, as well as the ability to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
6-(4-Methylsulfonylphenyl)picolinic acid, 95% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 6-(4-Methylsulfonylphenyl)picolinic acid, 95% is its high yield of up to 95%, which makes it an ideal starting material for organic synthesis. Additionally, its ability to inhibit enzymes makes it a useful tool for studying the effects of drugs on the body. The main limitation of 6-(4-Methylsulfonylphenyl)picolinic acid, 95% is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
6-(4-Methylsulfonylphenyl)picolinic acid, 95% has a wide range of potential applications in various scientific fields. In the future, it could be used to develop new drugs and treatments for a variety of diseases. Additionally, it could be used in the synthesis of new compounds, such as sulfonamides, amides, and esters. Furthermore, it could be used to study the structure and function of proteins, as well as the effects of drugs on the body. Finally, it could be used to develop new methods for enzyme inhibition, which could lead to the development of new drugs and treatments.
Synthesemethoden
6-(4-Methylsulfonylphenyl)picolinic acid, 95% can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methylsulfonylphenol and picolinic acid. This reaction is catalyzed by an acid such as sulfuric acid, and is typically performed at temperatures between 60-80°C. The reaction yields 6-(4-Methylsulfonylphenyl)picolinic acid, 95% in a high yield of up to 95%.
Wissenschaftliche Forschungsanwendungen
6-(4-Methylsulfonylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, such as organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, 6-(4-Methylsulfonylphenyl)picolinic acid, 95% is used as a starting material for the synthesis of various compounds, such as sulfonamides, amides, and esters. In medicinal chemistry, 6-(4-Methylsulfonylphenyl)picolinic acid, 95% has been used to study the effects of various drugs on the body, and in biochemistry, it has been used to study the structure and function of proteins.
Eigenschaften
IUPAC Name |
6-(4-methylsulfonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-19(17,18)10-7-5-9(6-8-10)11-3-2-4-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXBYMLMSQXRHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


